molecular formula C5H14N2 B1615503 1,4-Diaminopentane CAS No. 591-77-5

1,4-Diaminopentane

Cat. No. B1615503
CAS RN: 591-77-5
M. Wt: 102.18 g/mol
InChI Key: UEICEJLUNGARHQ-UHFFFAOYSA-N
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Description

1,4-Diaminopentane is an organic compound with the chemical formula C5H14N2 . It is a diamine , meaning it contains two amino groups (NH2) separated by a pentane chain. The compound is colorless, hygroscopic (absorbs moisture), and has a fishy odor. It plays essential roles in biological processes and has applications in various fields.



Synthesis Analysis

1,4-Diaminopentane can be synthesized through several methods:



  • Reductive Amination : This involves the reduction of glutaraldehyde (a five-carbon aldehyde) using ammonia or ammonium salts.

  • Hydrogenation of Glutaronitrile : Glutaronitrile (a precursor) reacts with hydrogen gas over a catalyst to yield 1,4-diaminopentane.



Molecular Structure Analysis

The molecular structure of 1,4-diaminopentane consists of a linear pentane chain with amino groups at positions 1 and 4:


H     H
| |
H-N-C-C-N-H
| |
H H


Chemical Reactions Analysis


  • Decarboxylation of Glutamate : 1,4-Diaminopentane is involved in the biosynthesis of polyamines. It is formed by decarboxylation of glutamate via the enzyme ornithine decarboxylase .

  • Polymerization : It can undergo polymerization reactions to form polyamides, such as nylon-5, which finds applications in textiles and plastics.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 27°C.

  • Solubility : Soluble in water and polar solvents.

  • pKa Values : The amino groups have pKa values around 10.6 and 9.7, respectively.

  • Stability : Stable under normal conditions.


Scientific Research Applications

1. Bio-based Production and Polymer Applications

1,4-Diaminopentane (DAP), also known as cadaverine, is gaining significant interest in the field of bio-economy for its role as a platform chemical, particularly in bio-based polymer production. Research indicates its potential as an innovative building block for bio-based polymers, leveraging microbial metabolism for its production. Key studies have focused on engineered strains of Corynebacterium glutamicum and Escherichia coli for the efficient bio-based supply of DAP, linking renewable feedstocks to innovative biopolymers (Kind & Wittmann, 2011).

2. Fermentation and Purification Processes

The purification of DAP from fermentation broth has been a focus of recent research. Efficient processes for the recovery and purification of DAP have been developed, crucial for the synthesis of bio-based nylons. These processes are designed to be safe, avoiding flammable or toxic solvents, and achieving high yields and purity, which is critical for industrial applications (Lee et al., 2019).

3. Bio-nylon and Sustainable Plastics Industry

DAP plays a significant role in the sustainable plastics industry, especially in the production of bio-nylon. Advances in the use of renewable raw materials for DAP synthesis are crucial for establishing a sustainable plastics industry. Studies have reviewed biosynthesis approaches, including metabolic engineering and biocatalysis, highlighting the application of bio-based DAP in nylon materials (Wang, Li, & Deng, 2020).

4. Enzymatic Synthesis and Industrial Chemical Applications

The enzymatic synthesis of DAP, particularly focusing on lysine decarboxylase, has been extensively researched. This approach is relevant for the production of biopolyamides and involves molecular engineering and immobilization strategies to improve enzyme activity and stability (Liu & Qi, 2022). Moreover, the direct biotransformation of lysine to DAP, a crucial step in the synthesis of industrial chemicals, has been optimized in whole-cell reactions using recombinant E. coli strains (Kim et al., 2015).

5. Integration of Biological and Chemical Methods for Bio-Nylon Production

The integration of biological and chemical approaches for the production of bio-nylon, such as PA5.10, from renewable sources using engineered Corynebacterium glutamicum, represents a significant advancement. This process involves the production of DAP as a polymer building block and its subsequent chemical polymerization with sebacic acid derived from plant oils, showcasing the potential for the generation of sustainable bio-polymers with enhanced material properties (Kind et al., 2014).

Safety And Hazards


  • Toxicity : 1,4-Diaminopentane is generally considered low in toxicity.

  • Irritant : It may cause skin and eye irritation.

  • Inhalation : Inhalation of vapors should be avoided.

  • Handling : Proper protective equipment (gloves, goggles) is recommended.


Future Directions


  • Biomedical Applications : Explore its potential in drug delivery systems or tissue engineering.

  • Green Synthesis : Investigate eco-friendly methods for its production.

  • Functional Materials : Develop novel materials based on 1,4-diaminopentane.


properties

IUPAC Name

pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(7)3-2-4-6/h5H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEICEJLUNGARHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338738
Record name 1,4-DIAMINOPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diaminopentane

CAS RN

591-77-5
Record name 1,4-Pentanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-DIAMINOPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
WDW Heston, D Kadmon, DF Covey, WR Fair - Cancer research, 1984 - AACR
The uptake of exogenously administered radiolabeled polyamines by a rat prostate-derived tumor line, the Dunning R3327 MAT-Lu, and various normal tissues was studied. …
Number of citations: 60 aacrjournals.org
D Whang, K Kim - Chemical Communications, 1997 - pubs.rsc.org
Formation of a pseudorotaxane by threading a cucurbituril ‘bead’ with a N,N′-bis(3-pyridylmethyl)-1,4-diaminopentane ‘string’ followed by reaction of the pseudorotaxane with AgNO3 …
Number of citations: 90 pubs.rsc.org
O Ruiz, DO Alonso-Garrido, G Buldain… - Biochimica et Biophysica …, 1986 - Elsevier
N-Methyl, N-ethyl-, N-propyl-, N-butyl, N,N-dimethyl- and N,N′-dimethylputrescines were assayed as inhibitors of ornithine decarboxylase (EC 4.1.1.17) from rat liver and from …
Number of citations: 12 www.sciencedirect.com
RA van der Meer, JA Duine - Biochemical Journal, 1986 - portlandpress.com
Treatment of purified human placental lysyl oxidase with 2,4-dinitrophenylhydrazine (DNPH) resulted in a large spectral change and inhibition of enzyme activity. Proteolytic …
Number of citations: 105 portlandpress.com
HS Preston, JM Stewart - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
The crystal structure of the antimalarial chloroquine phosphate reveals columns of H2PO42– ions bridged by the 4-aminoquinoline group and enwrapped by the side-chain. …
Number of citations: 7 pubs.rsc.org
EM Martín del Valle, MA Galán - Industrial & engineering chemistry …, 2002 - ACS Publications
The effect of the spacer arm in affinity chromatography based on the adsorption equilibrium of l-asparaginase on activated Sepharose 4B with aliphatic diamines (1,4-diaminobutane−1,…
Number of citations: 8 pubs.acs.org
HG Williams-Ashman, RE Beil, J Wilson… - Advances in Enzyme …, 1980 - Elsevier
Unique forms of transglutaminases were found in rat coagulating (anterior prostate) gland and its secretion, and also in dorsolateral prostate but not in the ventral lobe of the gland. …
Number of citations: 80 www.sciencedirect.com
NP Buu-Hoi, ND Xuong - The Journal of Organic Chemistry, 1955 - ACS Publications
N-(2-aminoethyl) morpholine and N-(3-aminopropyl) morpholine yielded on condensation l-(j3-N-morpholinylethyl)-2, 5-dimethylpyrrole (VII) and l-(yN-morpholinylpropyl)-2, 5-…
Number of citations: 14 pubs.acs.org
VF Wendisch, M Mindt, F Pérez-García - Applied microbiology and …, 2018 - Springer
Common plastics such as polyamides are derived typically from petroleum or natural gas. Fossil-based polyamide production often involves toxic precursors or intermediates. By …
Number of citations: 58 link.springer.com
RL O'BRIEN - Federation Proc, 1964 - scholar.archive.org
Performance of two pigeons given tasks' in discriminating colors was examined on trials before and after they had occasionally received rewards for pecking when exposed to light of …
Number of citations: 0 scholar.archive.org

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